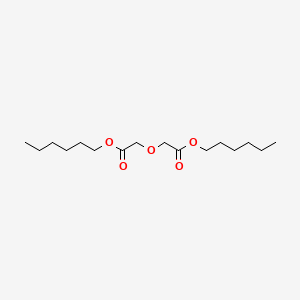
Diglycolic acid, di(hexyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diglycolic acid, di(hexyl) ester is an organic compound with the molecular formula C₁₆H₃₀O₅ and a molecular weight of 302.4064 g/mol . This compound is a diester derivative of diglycolic acid, where two hexyl groups are esterified with the carboxyl groups of diglycolic acid. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diglycolic acid, di(hexyl) ester can be synthesized through the esterification of diglycolic acid with hexanol. The reaction typically involves heating diglycolic acid with hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:
HOCH2COOH+2C6H13OH→C6H13OCH2COOCH2C6H13+2H2O
Industrial Production Methods: On an industrial scale, the esterification process can be carried out in a continuous reactor system to ensure high yield and purity. The reaction mixture is typically refluxed to remove water, which drives the reaction to completion. The product is then purified through distillation or recrystallization .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield diglycolic acid and hexanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Diglycolic acid and hexanol.
Oxidation: Hexanoic acid and other carboxylic acids.
Reduction: Hexanol and other alcohols.
Scientific Research Applications
Diglycolic acid, di(hexyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers.
Biology: Investigated for its potential use in biodegradable polymers and tissue engineering.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of diglycolic acid, di(hexyl) ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release diglycolic acid and hexanol, which can then participate in metabolic pathways. The ester groups can also undergo nucleophilic attack, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Diglycolic acid, ethyl hexyl ester: Similar ester with ethyl and hexyl groups.
Diglycolic acid, 2-acetylphenyl hexyl ester: Contains an acetylphenyl group instead of a hexyl group.
Diglycolic acid, heptyl hexyl ester: Contains a heptyl group in addition to a hexyl group.
Uniqueness: Diglycolic acid, di(hexyl) ester is unique due to its specific ester groups, which impart distinct physical and chemical properties. Its flexibility and stability make it suitable for various industrial applications, particularly as a plasticizer and in the formulation of coatings and adhesives .
Properties
CAS No. |
32792-29-3 |
|---|---|
Molecular Formula |
C16H30O5 |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
hexyl 2-(2-hexoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C16H30O5/c1-3-5-7-9-11-20-15(17)13-19-14-16(18)21-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
HFMKUFQIARQMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)COCC(=O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
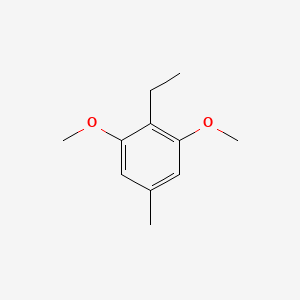
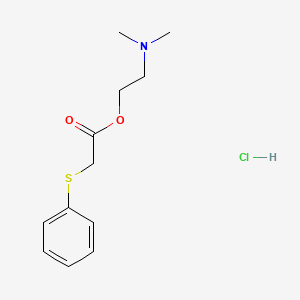
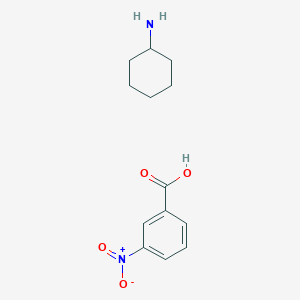
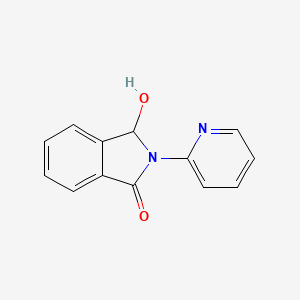


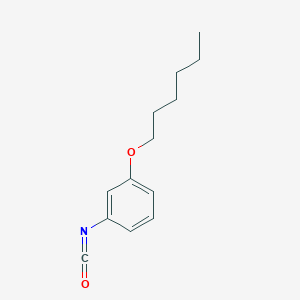
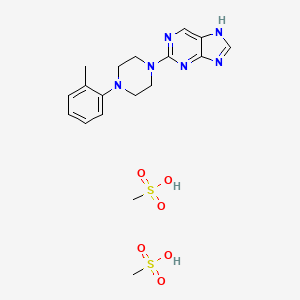
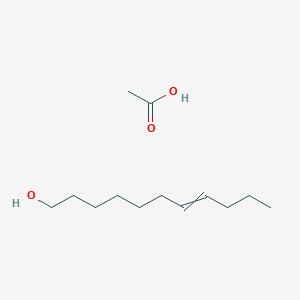
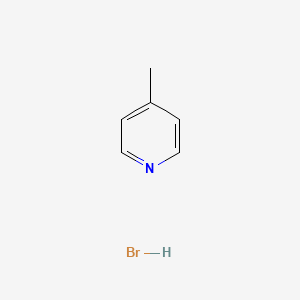
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
